2,3,5,6-Tetrafluoro-4-iodophenol

Supramolecular Chemistry Crystal Engineering Halogen Bonding

Unlike bromo analogs or non-fluorinated phenols, 2,3,5,6-Tetrafluoro-4-iodophenol offers a unique orthogonal hydrogen/halogen bonding scaffold essential for predictable supramolecular assembly. The four fluorine atoms amplify iodine's halogen-bond donor strength, enabling robust, directional interactions for crystal engineering, materials science, and Sonogashira-derived benzofuran synthesis. Procure this irreplaceable, high-value tecton for advanced R&D where structural precision is paramount. Request a quote today.

Molecular Formula C6HF4IO
Molecular Weight 291.97 g/mol
CAS No. 1998-58-9
Cat. No. B157599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-Tetrafluoro-4-iodophenol
CAS1998-58-9
Synonyms2,3,5,6-TETRAFLUORO-4-IODOPHENOL
Molecular FormulaC6HF4IO
Molecular Weight291.97 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)I)F)F)O
InChIInChI=1S/C6HF4IO/c7-1-3(9)6(12)4(10)2(8)5(1)11/h12H
InChIKeyRNCXHJYIEFKIJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5,6-Tetrafluoro-4-iodophenol (CAS 1998-58-9): Properties and Strategic Role as a Polyfluorinated Building Block


2,3,5,6-Tetrafluoro-4-iodophenol (CAS 1998-58-9) is a polyfluorinated aromatic compound with the molecular formula C6HF4IO and a molecular weight of 291.97 g/mol [1]. Characterized by a highly electron-deficient phenol ring due to four fluorine substituents, its defining feature is the iodine atom at the para position, which serves as an orthogonal site for halogen bonding and a highly reactive handle for cross-coupling reactions [2]. This unique combination of a strong hydrogen bond donor (phenolic -OH) and a strong halogen bond donor (C-I) within a single, rigid, fluorinated scaffold underpins its utility as a strategic building block in supramolecular chemistry and advanced organic synthesis [3].

Why 2,3,5,6-Tetrafluoro-4-iodophenol Cannot Be Simply Substituted with Other Halogenated Phenols


Simple substitution of 2,3,5,6-Tetrafluoro-4-iodophenol with other halogenated phenols, such as its bromo analog or non-fluorinated iodophenols, is not scientifically valid due to a fundamental difference in supramolecular behavior. The electron-withdrawing effect of the four fluorine atoms dramatically enhances the electrophilic character of the iodine atom, endowing it with robust and directional halogen bonding capabilities that are far weaker or absent in less fluorinated analogs [1]. Furthermore, the orthogonal nature of its hydrogen and halogen bonding sites enables the reliable construction of complex, predictable supramolecular architectures, a level of structural control that cannot be achieved with 4-bromotetrafluorophenol or non-fluorinated phenols [2]. This specific combination of enhanced and orthogonal reactivity makes it a non-interchangeable, high-value building block for advanced applications.

2,3,5,6-Tetrafluoro-4-iodophenol (CAS 1998-58-9): Quantified Differentiation Evidence vs. Closest Analogs


Unique Orthogonal Halogen Bonding Motif: Iodine vs. Bromine in Co-crystals with Tertiary Amines

When co-crystallized with tertiary amines, 4-iodotetrafluorophenol consistently forms an I···O halogen bond from its electrophilic iodine atom to a phenate oxygen. This specific interaction is essential for constructing certain supramolecular architectures. Critically, all attempts to reproduce this same halogen bonding motif using the analogous 4-bromotetrafluorophenol were unsuccessful [1].

Supramolecular Chemistry Crystal Engineering Halogen Bonding

Enhanced Supramolecular Co-crystallization: Iodine vs. Bromine in Co-crystals with 1,4-Dithiane

In co-crystallization experiments with 1,4-dithiane, the two halogenated phenols exhibit divergent supramolecular behavior. Co-crystallization of 4-iodotetrafluorophenol yields a structure that incorporates both hydrogen and halogen bonding, demonstrating the compound's dual donor capability. In contrast, co-crystals formed with 4-bromotetrafluorophenol under similar conditions involve only hydrogen bonding [1].

Crystal Engineering Supramolecular Chemistry Co-crystallization

Potential for Superior Cross-Coupling Reactivity: Iodine vs. Bromine Leaving Group

The C-I bond in 2,3,5,6-Tetrafluoro-4-iodophenol is significantly more reactive in oxidative addition steps of palladium-catalyzed cross-couplings than the C-Br bond in its bromo analog. While direct comparative kinetic data for this specific fluorinated scaffold is limited, the well-established higher reactivity of aryl iodides over aryl bromides in cross-coupling reactions [1] is a class-level inference applicable here. This inherent reactivity difference allows for the use of milder reaction conditions and can lead to higher yields in challenging transformations.

Organic Synthesis Cross-Coupling Reaction Optimization

Efficient Synthesis of Polyfluorinated Benzofurans via Sonogashira Cross-Coupling

2,3,5,6-Tetrafluoro-4-iodophenol is a viable substrate in a general, high-yielding synthetic route to polyfluorinated benzofurans. The method employs a Sonogashira cross-coupling of the iodophenol with terminal alkynes, followed by intramolecular cyclization, to yield the desired fluorinated benzofuran products in 'good to excellent yields' [1]. This demonstrates the compound's practical utility in constructing complex fluorinated heterocycles.

Organic Synthesis Heterocyclic Chemistry Sonogashira Coupling

High-Value Application Scenarios for Procuring 2,3,5,6-Tetrafluoro-4-iodophenol


Crystal Engineering and the Design of Orthogonal Supramolecular Synthons

2,3,5,6-Tetrafluoro-4-iodophenol is a premier tecton for crystal engineers seeking to rationally design solid-state structures with orthogonal intermolecular interactions. As demonstrated in Section 3, its ability to simultaneously engage in strong hydrogen bonding (via the -OH group) and robust halogen bonding (via the C-I group) is a unique, quantifiable advantage over its bromo analog. This allows for the predictable assembly of complex supramolecular architectures where each bonding site can be addressed independently, a feature that is not replicable with 4-bromotetrafluorophenol [1][2]. This makes it an essential compound for fundamental studies in halogen bonding and for developing novel functional materials where precise molecular arrangement dictates properties.

Synthesis of Fluorinated Heterocycles for Drug Discovery

Medicinal chemists and process R&D groups should procure this compound as a key intermediate for synthesizing polyfluorinated heterocycles, particularly benzofurans. Its proven utility in Sonogashira cross-coupling and subsequent cyclization sequences, as highlighted in Section 3, provides a validated route to these pharmaceutically relevant scaffolds [1]. The presence of multiple fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates. Utilizing this building block allows for the late-stage introduction of complex, fluorinated motifs into drug-like molecules, accelerating SAR studies and lead optimization efforts.

Development of Halogen-Bonded Functional Materials

For materials scientists developing next-generation functional materials based on non-covalent interactions, 2,3,5,6-Tetrafluoro-4-iodophenol is a critical starting material. Its potent halogen bond donor capability, a direct consequence of the fluorinated ring, is essential for creating novel liquid crystals, organic semiconductors, and porous frameworks [1]. Unlike brominated analogs, the iodine atom's enhanced polarizability (sigma-hole) ensures stronger and more directional interactions, leading to materials with superior thermal stability and unique electronic or optical properties. This compound is therefore a high-value monomer for designing materials with performance characteristics that are unattainable with alternative building blocks.

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